Tuberactinomycin: A Technical Guide to Discovery, Isolation, and Biosynthesis from Streptomyces Species
Tuberactinomycin: A Technical Guide to Discovery, Isolation, and Biosynthesis from Streptomyces Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tuberactinomycins are a family of cyclic peptide antibiotics that represent a critical class of second-line treatments against drug-resistant tuberculosis.[1][2] These non-ribosomally synthesized peptides, produced by various species of soil-dwelling Streptomyces bacteria, exert their potent antimycobacterial effect by targeting the bacterial ribosome and inhibiting protein synthesis.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, and biosynthesis of tuberactinomycins, with a focus on providing detailed experimental protocols and quantitative data to aid researchers in this field.
The tuberactinomycin family includes several closely related compounds, with viomycin, capreomycin, and tuberactinomycins A, N, and O being the most prominent members.[1][3] Viomycin was the first to be isolated in 1951 from Streptomyces puniceus.[1][3] Subsequently, capreomycin was discovered from Streptomyces capreolus, and tuberactinomycins A, B, N (also known as enviomycin), and O were isolated from Streptomyces griseoverticillatus var. tuberacticus.[1][3] It was later determined that tuberactinomycin B and viomycin are the same compound.[1]
Tuberactinomycin-Producing Streptomyces Species and Fermentation
The production of tuberactinomycins is achieved through submerged fermentation of the respective Streptomyces species. The composition of the fermentation medium and the culture conditions are critical for obtaining high yields of the desired antibiotic.
Fermentation Parameters
| Parameter | Streptomyces capreolus (for Capreomycin) | Streptomyces sp. ATCC 11861 (for Viomycin) | Streptomyces griseoverticillatus |
| Carbon Source | W-Gum, Cottonseed flour, Soybean cake powder | Viomycin Production Medium (composition not specified) | Information not readily available |
| Nitrogen Source | Yeast powder, Ammonium sulfate, Corn steep liquor | Viomycin Production Medium (composition not specified) | Information not readily available |
| Inorganic Salts | Potassium primary phosphate, Sodium chloride, Calcium carbonate | Viomycin Production Medium (composition not specified) | Information not readily available |
| pH | 6.5 | Not specified | Information not readily available |
| Temperature | 26-30°C | 28°C | Information not readily available |
| Incubation Time | 120-144 hours | 5 days | Information not readily available |
| Agitation | 220 rpm | Not specified | Information not readily available |
Table 1: Fermentation Parameters for Tuberactinomycin Production.
Quantitative Production Data
Quantitative data on the production of tuberactinomycins is crucial for process optimization and scalability. While comprehensive data is not always available in the public domain, some reported yields provide a benchmark for production efforts.
| Tuberactinomycin | Producing Strain | Fermentation Yield | Reference |
| Capreomycin | Streptomyces capreolus | up to 14149 µg/mL | [4] |
Table 2: Reported Fermentation Yields of Tuberactinomycins.
Experimental Protocols
I. Fermentation of Streptomyces capreolus for Capreomycin Production
This protocol is based on information from patent literature and aims to provide a starting point for the production of capreomycin.
a. Media Preparation:
-
Seed Culture Medium: Sucrose 20.0 g/L, Yeast powder 10.0 g/L, Ammonium sulfate 2.0 g/L, Corn steep liquor 2.0 g/L, Sodium chloride 0.5 g/L, Calcium carbonate 4.0 g/L. Adjust pH to 6.5 and sterilize at 121°C for 30 minutes.[4]
-
Production Medium: W-Gum 60.0 g/L, Cottonseed flour 60.0 g/L, Yeast powder 15.0 g/L, Ammonium sulfate 9.0 g/L, Corn steep liquor 18.0 g/L, Potassium primary phosphate 9.0 g/L, Sodium chloride 6.0 g/L, Calcium carbonate 15.0 g/L. Adjust pH to 6.5 and sterilize at 121°C for 30 minutes.[4]
b. Inoculum Preparation:
-
Inoculate a slant culture of Streptomyces capreolus NRRL2773 into the seed culture medium.[4]
-
Incubate at 26°C with shaking at 220 rpm for 72 hours.[4]
c. Production Fermentation:
-
Inoculate the production medium with 10% (v/v) of the seed culture.[4]
-
Incubate in a fermentor at 29°C with a tank pressure of 0.05 ± 0.01 Mpa and a ventilation ratio of 1:0.8-1.2 vvm, with stirring at 300-400 rpm.[4]
-
Continue fermentation for 120-144 hours.[4]
II. Isolation and Purification of Capreomycin from Fermentation Broth
This protocol utilizes ion-exchange chromatography as a primary purification step.
a. Broth Pre-treatment:
-
Dilute the fermentation broth with an equal volume of water.
-
Adjust the pH to 3.0 with oxalic acid.[5]
-
Add a filter aid (e.g., perlite) and stir for 30 minutes before filtration.[5]
-
Adjust the pH of the filtrate to 7.0 with 2M NaOH.[5]
b. Cation Exchange Chromatography:
-
Load the pre-treated filtrate onto a D116 cation exchange resin column (Na+ form).[5]
-
After adsorption, wash the resin with deionized water.[5]
-
Elute the capreomycin with 1M sulfuric acid.[5]
c. Desalting and Decolorization:
-
The eluate is then passed through a desalination resin (e.g., 1x16 ion exchange resin).[5]
-
The desalted solution is neutralized to pH 6.0-7.0 with an appropriate ion exchange resin (e.g., 331-OH form).[5]
-
The neutralized solution is then passed through a decolorizing resin (e.g., 122-H form).[5]
d. Final Product Recovery:
-
The decolorized solution can be concentrated and the capreomycin sulfate precipitated or spray-dried.
III. HPLC Analysis of Viomycin
This method can be used for the qualitative and quantitative analysis of viomycin in purified samples.
-
Column: Macrosphere SCX 300A 7U[6]
-
Mobile Phase A: 20 mM Tris-HCl, pH 6.4[6]
-
Mobile Phase B: 20 mM Tris-HCl, 1 M sodium acetate, pH 6.4[6]
-
Gradient:
-
0-5 min: 100% A
-
5-20 min: Linear gradient to 100% B
-
20-25 min: 100% B[6]
-
-
Flow Rate: 1 mL/min[6]
-
Detection: UV at 268 nm[6]
IV. Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis
This protocol describes the broth microdilution method for determining the antimycobacterial activity of tuberactinomycins.
a. Materials:
-
96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
Mycobacterium tuberculosis H37Rv strain
-
Tuberactinomycin compound of interest
-
Sterile DMSO (for initial stock solution)
b. Procedure:
-
Prepare a stock solution of the tuberactinomycin in sterile DMSO.
-
Perform serial two-fold dilutions of the antibiotic in Middlebrook 7H9 broth in the microtiter plate. The final volume in each well should be 100 µL.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except for a sterility control well) with 100 µL of the bacterial suspension.
-
Incubate the plates at 37°C for 7-14 days.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Biosynthesis of Tuberactinomycins
The biosynthesis of tuberactinomycins is a complex process involving a non-ribosomal peptide synthetase (NRPS) machinery. The biosynthetic gene cluster for viomycin, spanning approximately 36.3 kb in Streptomyces vinaceus, has been extensively studied and contains 20 open reading frames (ORFs) that encode the enzymes responsible for the synthesis, regulation, and export of the antibiotic.[1][6]
The core structure of tuberactinomycins is a cyclic pentapeptide. The biosynthesis can be broadly divided into the following stages:
-
Assembly of the Pentapeptide Core: The NRPS enzymes VioA, VioI, VioF, and VioG assemble the pentapeptide core from precursor amino acids, including L-serine and non-proteinogenic amino acids like 2,3-diaminopropionate, L-capreomycidine, and β-ureidodehydroalanine.[1]
-
Cyclization: The linear pentapeptide is cyclized to form the characteristic ring structure.
-
Modifications: A series of post-cyclization modifications, including desaturation, carbamoylation, N-acylation, and hydroxylation, are carried out by various enzymes encoded within the gene cluster to produce the final active tuberactinomycin molecules.[1][6]
Conclusion
The tuberactinomycins remain a vital component in the fight against multidrug-resistant tuberculosis. A thorough understanding of their discovery, the producing organisms, and the methods for their isolation and purification is essential for continued research and development in this area. This guide provides a foundational framework of technical information and detailed protocols to support scientists and researchers in their efforts to explore and exploit the therapeutic potential of this important class of antibiotics. Further optimization of fermentation and purification processes, guided by the principles outlined herein, will be crucial for improving the accessibility and affordability of these life-saving drugs.
References
- 1. Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of tuberactinamine A by Streptomyces griseoverticillatus var. tuberacticus NRRL 3482 fed with (S)-2-aminoethyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance [frontiersin.org]
- 4. CN105506042A - Method for producing capreomycin by fermentation - Google Patents [patents.google.com]
- 5. CN105504023A - Capreomycin preparation method - Google Patents [patents.google.com]
- 6. Deciphering Tuberactinomycin Biosynthesis: Isolation, Sequencing, and Annotation of the Viomycin Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
